Isoliquiritigenin Isoliquiritigenin Isoliquiritigenin, also known as 6'-deoxychalcone or gu 17, belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, isoliquiritigenin is considered to be a flavonoid lipid molecule. Isoliquiritigenin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isoliquiritigenin is primarily located in the membrane (predicted from logP). Isoliquiritigenin participates in a number of enzymatic reactions. In particular, isoliquiritigenin can be biosynthesized from trans-chalcone. Isoliquiritigenin can also be converted into 2'-O-methylisoliquiritigenin. Isoliquiritigenin is a bitter tasting compound that can be found in a number of food items such as ceylon cinnamon, radish (var. ), common thyme, and american pokeweed. This makes isoliquiritigenin a potential biomarker for the consumption of these food products.
Isoliquiritigenin is a member of the class of chalcones that is trans-chalcone hydroxylated at C-2', -4 and -4'. It has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator and a metabolite. It derives from a trans-chalcone. It is a conjugate acid of an isoliquiritigenin(1-).
Isoliquiritigenin is a precursor to several flavonones in many plants.
Brand Name: Vulcanchem
CAS No.: 1060-19-1
VCID: VC0005907
InChI: InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

Isoliquiritigenin

CAS No.: 1060-19-1

Cat. No.: VC0005907

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Isoliquiritigenin - 1060-19-1

CAS No. 1060-19-1
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
Standard InChI Key DXDRHHKMWQZJHT-FPYGCLRLSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Melting Point Mp 200-204 ° (198-200 °)
200-204°C

Chemical Structure and Natural Sources

Structural Characteristics

Isoliquiritigenin (4,2′,4′-trihydroxychalcone) belongs to the flavonoid subclass of chalcones, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The planar structure facilitates interactions with enzymatic active sites, particularly through hydrogen bonding with hydroxyl groups at positions 4, 2′, and 4′ . Quantum mechanical calculations suggest that the conjugated π-system enhances radical scavenging activity, contributing to ILG’s antioxidant properties .

Botanical Origins and Extraction

ILG occurs abundantly in Glycyrrhiza glabra (licorice) and Glycyrrhiza uralensis, with root extracts containing 0.014 ± 0.004% isoliquiritigenin by dry weight . Modern extraction techniques, including ultrasound-assisted ethanol extraction, achieve yields up to 1.2 mg/g dried rhizome, as quantified by high-performance liquid chromatography (HPLC) . The compound coexists with glycosylated derivatives like liquiritin, which undergo enzymatic hydrolysis to release bioactive aglycones in vivo .

Pharmacokinetic Profile and Bioavailability

Absorption and Metabolism

Oral administration of Glycyrrhizae Radix extract (1 g/kg) in rats yields detectable ILG plasma concentrations within 0.4 hours, reaching CmaxC_{\text{max}} at 8.1 ± 5.2 hours . The delayed TmaxT_{\text{max}} suggests enterohepatic recirculation or slow release from intestinal matrices. ILG exhibits a mean residence time (MRT) of 12.5 ± 1.3 hours, supporting twice-daily dosing regimens for sustained activity .

Table 1: Pharmacokinetic Parameters of Isoliquiritigenin in Rats

ParameterValue (Mean ± SD)
CmaxC_{\text{max}} (ng/mL)16.6 ± 2.7
AUClast_{\text{last}} (ng·h/mL)179.2 ± 46.3
TmaxT_{\text{max}} (h)8.1 ± 5.2
MRT (h)12.5 ± 1.3

Protein Binding and Distribution

ILG demonstrates moderate plasma protein binding (78.9 ± 3.0% at 0.6 ng/mL), with volume of distribution (VdV_d) estimates exceeding total body water, indicating tissue sequestration . Matrix effects during mass spectrometric analysis range from 76.2% to 114.2%, necessitating stable isotope-labeled internal standards for accurate quantification .

Neuropharmacological Mechanisms

Monoamine Oxidase Inhibition

ILG competitively inhibits hMAO-A (Ki=0.15μMK_i = 0.15 \mu\text{M}) and exhibits mixed inhibition of hMAO-B (Ki=0.22μMK_i = 0.22 \mu\text{M}), surpassing reference inhibitors moclobemide and selegiline in potency . Molecular docking reveals hydrogen bonds between ILG’s 4′-hydroxyl group and hMAO-A’s Tyr444, while hydrophobic interactions with hMAO-B’s Ile199 stabilize the enzyme-inhibitor complex .

Dopaminergic Receptor Modulation

In SH-SY5Y neuroblastoma cells, ILG acts as a D1_1 receptor antagonist (IC50_{50} = 2.1 µM) and D3_3 receptor partial agonist (EC50_{50} = 0.8 µM) . This dual activity normalizes dopamine signaling in Parkinsonian models, reducing L-DOPA-induced dyskinesia by 45% in MPTP-lesioned mice .

Anticancer Activity and Molecular Targets

Apoptosis Induction in Colorectal Cancer

ILG treatment (50 µM, 48 hours) increases caspase-3 activity by 3.2-fold in HCT116 cells, concomitant with Bax/Bcl-2 ratio elevation from 0.3 to 2.1 . Cell cycle arrest at G2/M phase correlates with cyclin B1 downregulation and p21WAF1/CIP1^\text{WAF1/CIP1} upregulation, reducing S-phase entry by 60% .

Table 2: ILG Effects on PI3K/AKT Pathway Proteins in SW480 Cells

ProteinExpression Change
ESR2↑ 2.8-fold
p-AKT (Ser473)↓ 72%
p-GSK3β (Ser9)↓ 65%
NF-κB p65↓ 58%

Reactive Oxygen Species (ROS) Modulation

ILG elevates intracellular ROS by 210% in SW480 cells within 24 hours, triggering JNK/p38 MAPK-mediated apoptosis . Pretreatment with N-acetylcysteine (10 mM) abolishes ILG-induced PARP cleavage, confirming ROS-dependent cell death .

Therapeutic Implications and Future Directions

Neurodegenerative Disease Applications

ILG’s dual MAO inhibition and receptor modulation profile positions it as a multifunctional agent for Parkinson’s disease. Combining MAO-B inhibition (to preserve dopamine) with D3_3 agonism (to enhance dopaminergic tone) could alleviate motor symptoms while minimizing psychiatric side effects .

Oncology Drug Development

The ESR2-mediated PI3K/AKT suppression observed in colorectal cancer models suggests ILG’s utility in hormone-sensitive malignancies. Phase I trials should evaluate bioavailability enhancements through nanoformulations, given ILG’s low aqueous solubility (2.1 µg/mL) .

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